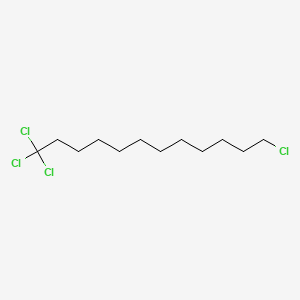
3-(Aminomethylene)-2H-1-benzopyran-2,4(3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethylene)-2H-1-benzopyran-2,4(3H)-dione is a heterocyclic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of an aminomethylene group attached to the benzopyran ring system. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethylene)-2H-1-benzopyran-2,4(3H)-dione can be achieved through various synthetic routes. One common method involves the condensation of 3-indolecarbaldehydes with secondary amines . The reaction typically proceeds under mild conditions, and the resulting product can be purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(Aminomethylene)-2H-1-benzopyran-2,4(3H)-dione undergoes various chemical reactions, including:
Condensation Reactions: Reaction with active methylene compounds to form condensation products.
Substitution Reactions: Reaction with electrophiles such as alkyl and acyl halides to form substituted derivatives.
Common Reagents and Conditions
Electrophiles: Alkyl and acyl halides.
Nucleophiles: Secondary amines.
Catalysts: Palladium catalysts for oxidative tandem reactions.
Major Products Formed
The major products formed from these reactions include 1,3-disubstituted indole derivatives and various substituted benzopyran derivatives .
科学的研究の応用
作用機序
The mechanism of action of 3-(Aminomethylene)-2H-1-benzopyran-2,4(3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity or receptor binding. Detailed studies on its mechanism of action are essential to understand its therapeutic potential and optimize its efficacy .
類似化合物との比較
Similar Compounds
3-(Aminomethylene)-3H-indoles: These compounds share a similar aminomethylene group and exhibit comparable reactivity and biological activities.
Quinazolinone Derivatives: These compounds also possess a benzopyran ring system and are known for their diverse pharmacological properties.
Uniqueness
3-(Aminomethylene)-2H-1-benzopyran-2,4(3H)-dione is unique due to its specific structural features and the presence of the aminomethylene group, which imparts distinct chemical reactivity and biological activity
特性
分子式 |
C10H7NO3 |
|---|---|
分子量 |
189.17 g/mol |
IUPAC名 |
4-hydroxy-3-methanimidoylchromen-2-one |
InChI |
InChI=1S/C10H7NO3/c11-5-7-9(12)6-3-1-2-4-8(6)14-10(7)13/h1-5,11-12H |
InChIキー |
LTQGJAZSKLWADU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C=N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



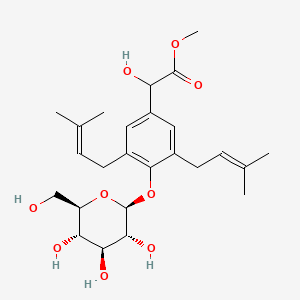

![9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4](/img/structure/B13445381.png)
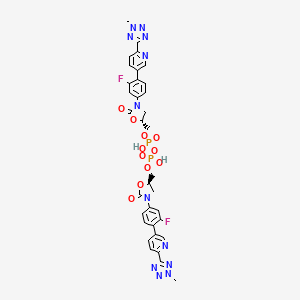

![tert-butyl N-[(2R)-2-hydroxy-2-(3-phenylmethoxyphenyl)ethyl]-N-methylcarbamate](/img/structure/B13445388.png)
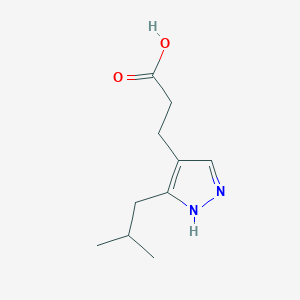
![methyl 4-[(1R,2R)-1,2-diamino-2-(4-methoxycarbonylphenyl)ethyl]benzoate;dihydrochloride](/img/structure/B13445402.png)
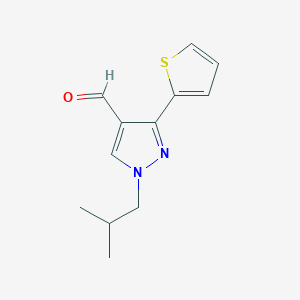
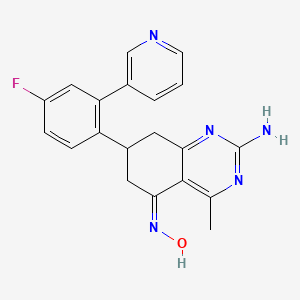
![7,9-Dioxo-8-azaspiro[4.5]decane-8-butanoic Acid](/img/structure/B13445415.png)

